(R)-2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene
Overview
Description
(R)-2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene is a useful research compound. Its molecular formula is C34H26O2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
- The compound (R)-2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene and its variants have been synthesized and applied in various chemical reactions. For instance, studies have described the synthesis and applications of similar binaphthalene derivatives, noting their behavior in asymmetric Heck reactions (Che et al., 2000).
Polymerization and Material Science
- This compound has been used in the oxidative coupling polymerization processes. In a study, the polymerization of a racemic variant of this compound with copper(II) chloride showed preferential reaction of the (R)-monomer, indicating potential for enantiomer-selective polymerization (Habaue & Ishikawa, 2005).
- Additionally, the compound has found applications in the field of asymmetric hydroformylation of olefins, where its Rhodium(I) complexes have been used as catalysts. This has shown high enantioselectivity, indicating its potential in stereoselective chemical synthesis (Nozaki et al., 1997).
Optical and Chiral Applications
- The optical properties and absolute configuration of similar binaphthalene derivatives have been studied. For instance, research on 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol, a closely related compound, has provided insights into its chiral characteristics and applications (Polavarapu et al., 2009).
- Chiral binaphthyl-based polymers, derived from variants of this compound, have been developed for applications such as circularly polarized luminescence, demonstrating their potential in advanced material science (Ma et al., 2018).
Properties
IUPAC Name |
2-methoxy-1-(2-methoxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O2/c1-35-33-29(23-13-5-3-6-14-23)21-25-17-9-11-19-27(25)31(33)32-28-20-12-10-18-26(28)22-30(34(32)36-2)24-15-7-4-8-16-24/h3-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYDLAKGCKUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C3=CC=CC=C3)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443909 | |
Record name | 2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220204-01-3 | |
Record name | 2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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